

In-Depth Technical Guide: 4-Hydroxy-3-nitrophenylacetic Acid-d5

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrophenylacetic Acid-d5

Cat. No.: B588908

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **4-Hydroxy-3-nitrophenylacetic Acid-d5**, a deuterated analog of 4-Hydroxy-3-nitrophenylacetic acid. This isotopically labeled compound is a critical tool in various research applications, particularly in pharmacokinetic and metabolic studies.

Core Molecular Data

The key quantitative data for **4-Hydroxy-3-nitrophenylacetic Acid-d5** and its non-deuterated form are summarized below. The inclusion of five deuterium atoms results in a predictable increase in the molecular weight of the molecule.

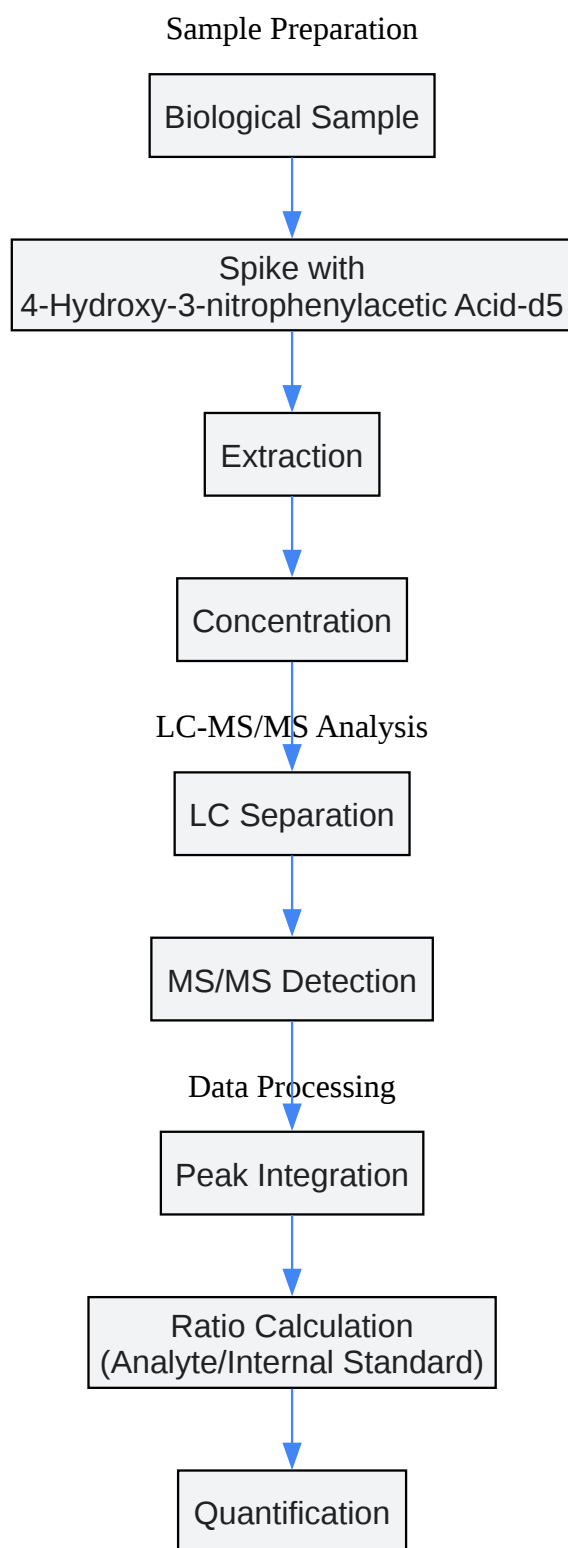
Compound	Chemical Formula	Molecular Weight (g/mol)	CAS Number
4-Hydroxy-3-nitrophenylacetic Acid-d5	C8H2D5NO5	202.18 ^{[1][2]}	929709-59-1 ^{[1][2]}
4-Hydroxy-3-nitrophenylacetic Acid	C8H7NO5	197.14 ^{[3][4][5][6][7]}	10463-20-4 ^{[3][5]}

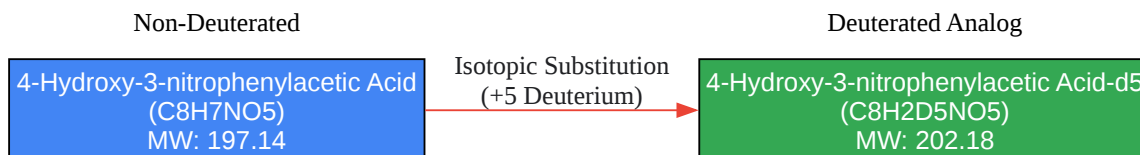
Experimental Context and Applications

4-Hydroxy-3-nitrophenylacetic Acid-d5 serves as a labeled internal standard in mass spectrometry-based bioanalytical methods. Its utility stems from the fact that it is chemically identical to the endogenous compound but can be distinguished by its mass-to-charge ratio. This allows for precise quantification of the non-labeled analyte in complex biological matrices. 4-Hydroxy-3-nitrophenylacetic acid is a known metabolite of Nitrotyrosine.[8]

Experimental Workflow: Isotope Dilution Mass Spectrometry

The general workflow for using **4-Hydroxy-3-nitrophenylacetic Acid-d5** as an internal standard in a typical isotope dilution mass spectrometry experiment is outlined below. This method is the gold standard for quantitative analysis in metabolomics and pharmaceutical research.





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